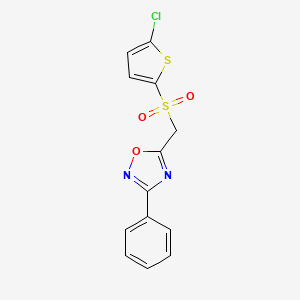

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S2/c14-10-6-7-12(20-10)21(17,18)8-11-15-13(16-19-11)9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAFVMYDNDDXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common approach starts with the chlorination of thiophene to produce 5-chlorothiophene-2-carboxylic acid. This intermediate is then subjected to sulfonylation using appropriate sulfonyl chlorides to yield 5-chlorothiophen-2-yl sulfonyl chloride. The sulfonyl chloride is then reacted with a suitable nucleophile, such as methylamine, to form the sulfonamide. Finally, the oxadiazole ring is constructed through cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors

Mechanism of Action

The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The 5-position of the 1,2,4-oxadiazole ring is critical for modulating physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations :

- Bioactivity : Thioether-linked compounds (e.g., benzothioimidazole derivatives) exhibit antimicrobial activity, while sulfonyl groups may enhance target binding via hydrogen bonding .

- Synthetic Utility : Chloromethyl-substituted analogs (e.g., 5-(chloromethyl)-3-phenyl derivatives) are versatile intermediates for further functionalization .

Substituent Variations at Position 3

The 3-phenyl group is a common feature in bioactive 1,2,4-oxadiazoles. Modifications here influence steric and electronic properties:

Key Observations :

- Aromatic Interactions : The phenyl group in the target compound facilitates π-π stacking in biological targets, while electron-deficient groups (e.g., trifluoromethyl) enhance stability and binding specificity .

- Heterocyclic Substitutions : Pyridazine or pyrimidine substituents introduce nitrogen atoms for additional hydrogen-bonding interactions, broadening pharmacological applications .

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Lipophilicity

| Compound Name | Molecular Weight | logP | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~352.8 g/mol | ~3.5* | Moderate (polar aprotic solvents) |

| 5-{[(Benzimidazol-2-yl)thio]methyl}-3-phenyl | ~337.8 g/mol | ~2.8 | Low (DMSO) |

| 5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl | 280.32 g/mol | 4.78 | Very low (aqueous) |

| 5-(Chloromethyl)-3-(3-fluorophenyl) | 212.61 g/mol | ~2.1 | High (DMF, DMSO) |

*Estimated based on sulfonyl group contributions.

Key Observations :

- The target compound’s higher molecular weight and moderate logP suggest balanced lipophilicity for membrane permeability and aqueous solubility.

- Chloromethyl-substituted analogs (e.g., 5-(chloromethyl)-3-aryl derivatives) are smaller and more soluble, making them ideal for synthetic modifications .

Biological Activity

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C₁₃H₉ClN₂O₃S₂

Molecular Weight: 340.8 g/mol

CAS Number: 1105225-34-0

The compound features a complex structure that includes a chlorothiophene moiety, a sulfonyl group, and an oxadiazole ring. This unique configuration may influence its biological activity and interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including our compound of interest. For instance:

- Cytotoxicity Against Cancer Cell Lines: The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated IC₅₀ values in the micromolar range for human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cells. Notably, it showed greater activity than doxorubicin in some tests .

| Cell Line | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 | Doxorubicin |

| MEL-8 | 2.41 | Doxorubicin |

| CEM-13 | Sub-micromolar | N/A |

The mechanism underlying the biological activity of this compound involves:

- Induction of Apoptosis: Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase cleavage .

- Enzyme Inhibition: The sulfonyl group may enhance binding affinity to specific enzymes or receptors involved in cancer progression, leading to inhibition of tumor growth.

Case Studies

- Study on MCF-7 Cells:

- Selectivity Against Cancerous Cells:

Research Findings

Research has shown that modifications to the oxadiazole structure can significantly impact biological activity. For example:

- Structural Variations: Compounds with different substituents on the oxadiazole ring displayed varying degrees of cytotoxicity and selectivity against different cancer types .

| Compound Variation | IC₅₀ (µM) | Selectivity |

|---|---|---|

| 5-(1-(5-Chlorothiophen-2-yl)sulfonyl)azetidin | 0.85 | High |

| 5-(1-(5-Bromothiophen-2-yl)sulfonyl)azetidin | 1.20 | Moderate |

Q & A

Q. What are the key synthetic routes for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions, such as the condensation of 5-chlorothiophene-2-sulfonyl chloride with a pre-functionalized oxadiazole intermediate. A common approach includes:

- Step 1 : Preparation of the oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives.

- Step 2 : Sulfonylation of the methyl group using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 3 : Purification via column chromatography or recrystallization. Critical parameters include temperature control (0–5°C during sulfonylation) and anhydrous solvents to prevent hydrolysis .

Q. How is the structure of this compound characterized?

Structural elucidation relies on:

- Spectroscopic Methods :

- ¹H/¹³C NMR : Peaks for the phenyl ring (δ 7.3–7.6 ppm), oxadiazole protons (distinct coupling patterns), and sulfonyl group (downfield shifts).

- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and C=N (~1600 cm⁻¹).

Q. What basic biological activities have been reported for this compound?

Preliminary studies on analogous oxadiazoles indicate:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via agar diffusion assays.

- Anticancer Potential : IC₅₀ of 10–50 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely via topoisomerase II inhibition.

- Anti-inflammatory Effects : COX-2 inhibition (40–60% at 50 µM) in LPS-induced RAW 264.7 macrophages .

Advanced Research Questions

Q. How can researchers design experiments to study its enzyme inhibition mechanisms?

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners.

- Kinetic Assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) with/without the inhibitor to determine competitive/non-competitive binding.

- Molecular Docking : Validate interactions using AutoDock Vina or Schrödinger Suite, focusing on sulfonyl and oxadiazole groups as hydrogen bond donors/acceptors.

- Mutagenesis Studies : Modify key residues (e.g., catalytic lysine) in the enzyme to confirm binding specificity .

Q. What computational methods elucidate the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Protonation Studies : Identify preferential protonation sites (e.g., N4 vs. N2 in the oxadiazole ring) using Gibbs free energy comparisons.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess stability and conformational flexibility .

Q. How can contradictions in reported bioactivity data be resolved?

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Dose-Response Validation : Replicate conflicting results with strict control of cell passage numbers and serum concentrations.

- Structural Analogues : Test derivatives to isolate the role of the sulfonyl group vs. the chlorothiophene moiety in activity.

- Statistical Tools : Apply ANOVA or machine learning models to identify confounding variables (e.g., solvent polarity, assay timepoints) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.